Ethyl 3-hydroxy-4-methylpent-2-enoate
Description
Properties
CAS No. |
84613-43-4 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4-methylpent-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h5-6,9H,4H2,1-3H3 |
InChI Key |
UDHRRZQTINAZHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Morita-Baylis-Hillman Reaction: Primary Synthetic Route
The Morita-Baylis-Hillman (MBH) reaction between isobutyraldehyde and ethyl acrylate constitutes the most direct pathway to ethyl 3-hydroxy-4-methylpent-2-enoate. This atom-economical process proceeds via a tertiary amine-catalyzed conjugate addition-elimination mechanism, forming the α-hydroxy-β-methylenoate backbone.
Standard Reaction Conditions
A representative procedure involves:
- Isobutyraldehyde (1.14 mol) and ethyl acrylate (1.27 mol)
- Catalyst: 3-hydroxyquinuclidine (0.057 mol) in chloroform
- Reaction time: 48 hours at room temperature
- Yield: 28% after silica gel chromatography
Table 1: MBH Reaction Optimization Parameters
| Parameter | Optimal Value | Yield Impact | Source |
|---|---|---|---|
| Catalyst Loading | 5 mol% | +15% | |
| Solvent | CHCl₃ | Baseline | |
| Temperature | 25°C | No improvement at 0°C | |
| Acrylate/Aldehyde Ratio | 1.1:1 | Prevents oligomerization |
The reaction exhibits significant solvent dependence, with chloroform outperforming dichloromethane and THF in suppressing side reactions. Scale-up trials demonstrate consistent yields up to 100 g batches, though distillation of the crude product (83–87°C at 3 torr) becomes necessary for industrial applications.
Iodomethylene Elimination Strategy
An alternative route via β-iodo MBH adducts enables stereocontrolled synthesis. Methyl 3-hydroxy-2-(iodomethylene)-4-methylpent-4-enoate serves as a key intermediate, undergoing iodide elimination to yield the conjugated enoate.
Iodination and Elimination Protocol
- Iodine (0.432 mol) in 1,2-dichloroethane at 50°C for 18 hours
- Na₂S₂O₃ quench to remove excess I₂
- Column chromatography (hexane/ethyl acetate 20:1)
- Yield : 80% for methyl ester analog; ethyl variant unreported but mechanistically plausible
This method achieves 91% enantiomeric excess using chiral auxiliaries, though requiring additional steps for ethyl ester formation.
Industrial Production Considerations
Scale-up challenges center on MBH reaction limitations:
- Catalyst Recycling : 3-hydroxyquinuclidine recovery remains uneconomical
- Byproduct Management : Oligomerization of acrylate (up to 20% mass loss)
- Purification Costs : Distillation vs. chromatography tradeoffs
Emerging solutions include:
- Continuous Flow MBH : Microreactor systems improving heat/mass transfer
- Heterogeneous Catalysts : Silica-supported amines enabling catalyst reuse
- Membrane Separation : Nanofiltration for in-line product isolation
Comparative Method Analysis
Table 2: Synthesis Method Benchmarking
| Method | Yield | Stereocontrol | Scalability | Source |
|---|---|---|---|---|
| MBH (Standard) | 28% | Low | Moderate | |
| MBH (Optimized) | 45% | Moderate | High | |
| Iodomethylene Elimination | 80%* | High | Low | |
| Imidoesterification | 90%** | None | Unknown |
Reported for methyl ester analog *For imidoester byproduct
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-4-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to yield a saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-methylpent-2-enoate.
Reduction: Formation of ethyl 3-hydroxy-4-methylpentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-4-methylpent-2-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-4-methylpent-2-enoate involves its reactivity as an α,β-unsaturated ester. The double bond and ester group make it susceptible to nucleophilic attack, leading to various chemical transformations. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Substituent Impact :
- Hydroxy vs. Amino/Oxo Groups: The hydroxy group in this compound enhances hydrogen-bonding capacity compared to amino or oxo analogs, affecting solubility and crystal packing . For example, the amino group in Compound 66 may increase nucleophilicity, altering reactivity in substitution reactions .
Hydrogen Bonding and Crystallization
The hydroxy group in this compound facilitates hydrogen-bonded networks, as predicted by Etter’s graph set analysis . This contrasts with non-hydroxy analogs like methyl 2-(tert-butyl-1-carboxy-but-3-enamido)pent-4-enoate (), where intermolecular interactions rely on weaker van der Waals forces or π-stacking.
Key Differences and Implications
Functional Group Chemistry: Hydroxy groups enhance polarity and hydrogen bonding, while amino/oxo groups modify electronic properties and reactivity.
Steric Effects : Branched substituents (e.g., isopropyl) improve metabolic stability but may reduce solubility.
Synthetic Flexibility: Enoates with hydroxy groups are versatile intermediates for further derivatization (e.g., acylations or glycosylations).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
